1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(2-Bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a substituted phenoxymethyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring. Pyrazole-3-carboxylic acid derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds due to their structural versatility .
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-8-5-7(13)1-2-10(8)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMBVYYAHECMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data tables and research findings.
- Molecular Formula: C11H10BrClN4O2
- Molecular Weight: 345.58 g/mol
- CAS Number: 1001500-71-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showcasing promising results.
Case Studies and Research Findings
-
Cell Line Studies:
- A study by Wei et al. reported that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM .
- Another research found that derivatives showed significant apoptosis in HCT116 and MCF-7 cell lines, with IC50 values as low as 0.39 µM and 0.46 µM respectively .
-
Mechanisms of Action:
- The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds derived from pyrazole structures have been shown to inhibit Aurora-A kinase, which is critical in cancer cell cycle regulation .
- The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents (like bromine and chlorine) enhances the biological activity of these compounds .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Research Insights
- A review highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Specific studies have shown that certain pyrazole compounds reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory disorders .
Data Summary Table
Comparison with Similar Compounds
Halogen-Substituted Phenoxymethyl Derivatives
- 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS: 956573-70-9): Differs by having a 4-bromo substituent on the phenoxy ring instead of 2-bromo-4-chloro. Molecular weight: 297.11 g/mol (vs. ~326.56 g/mol for the target compound, accounting for additional Cl).
- 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1006473-16-0): Substitutes the phenoxymethyl group with a 4-chloropyrazolylmethyl linker. Molecular weight: 226.62 g/mol. The pyrazole-pyrazole linkage may enhance π-π stacking interactions in biological targets compared to the phenoxymethyl group .
Thioether-Linked Derivatives
- 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid: Replaces the phenoxymethyl group with a 2,5-dichlorophenylthioether moiety. The sulfur atom increases lipophilicity (logP ~2.8 vs.
Antimicrobial Activity
- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Exhibits MIC values as low as 1.56 µg/mL against Acinetobacter baumannii. Chloro-substituted analogs show enhanced activity, suggesting halogens improve target binding . Comparatively, the target compound’s 2-bromo-4-chloro substituents may offer similar or superior potency due to increased electrophilicity .
Enzyme Inhibition
- 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). The sulfamoyl group is critical for COX-2 binding, while the carboxylic acid chelates HDAC’s zinc ion . The target compound’s phenoxymethyl group may reduce COX-2 affinity but retain HDAC inhibition due to the conserved carboxylic acid .
Physicochemical Properties
Q & A
Q. How can the synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid be optimized for higher yields?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Start with bromination/chlorination of phenol derivatives to obtain 2-bromo-4-chlorophenol.
- Alkylation : React the phenol with a pyrazole-methyl precursor (e.g., 1H-pyrazole-3-carboxylic acid methyl ester) using a Mitsunobu reaction or nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) to attach the phenoxy-methyl group .
- Ester Hydrolysis : Convert the ester to the carboxylic acid using NaOH/EtOH or LiOH in THF/water .
- Optimization Tips :
- Use Pd(PPh₃)₄ for cross-coupling steps to minimize side reactions .
- Monitor reaction progress via TLC or LCMS to isolate intermediates early .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Essential Techniques :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methylene linkage). Compare chemical shifts with analogous compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ).
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- LCMS/HRMS : Confirm molecular weight (expected [M+H]⁺ ~385–395 Da).
- Resolving Contradictions :
- For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) or compare with crystallographic data (e.g., bond lengths/angles from single-crystal studies) .
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Critical Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, THF) .
- Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Procedure :
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
- Analysis : Refine structures with software (e.g., SHELXL) to determine unit cell parameters (e.g., monoclinic system, space group P2/c for similar pyrazole derivatives ).
- Key Metrics :
- Compare torsion angles (e.g., C-O-C linkage) to confirm the phenoxy-methyl orientation .
Q. What computational methods are suitable for predicting the compound’s biological activity?
Methodological Answer:
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or carbonic anhydrase) based on pyrazole derivatives’ SAR .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can contradictory bioactivity data from similar pyrazole derivatives be interpreted?
Methodological Answer:
- Case Study : If antimicrobial activity varies between analogs:
- Statistical Tools : Apply ANOVA to assess significance of activity differences across derivatives .
Q. What strategies are effective for studying structure-activity relationships (SAR) in halogenated pyrazole-carboxylic acids?
Methodological Answer:
- Experimental Design :
- Data Analysis :
- Use Hammett plots to correlate electronic effects (σ values) with activity trends .
Q. How can degradation pathways of this compound be analyzed under physiological conditions?
Methodological Answer:
- Protocol :
- Simulated Fluids : Incubate the compound in PBS (pH 7.4) or SGF (pH 1.2) at 37°C.
- LCMS Monitoring : Track degradation products (e.g., hydrolysis of the ester or ether linkages) .
- Stability Assessment : Compare half-life with structurally related compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ).
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- Techniques :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/0.1% formic acid) for separation .
- LC-MS/MS : Employ MRM mode for sensitive detection in biological samples (LOQ ~10 ng/mL) .
Q. How can researchers address discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
